4-{6-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine
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Overview
Description
4-{6-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring substituted with a methoxy-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 4-{6-[4-(2-Hydroxy-5-methylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine.
Reduction: Formation of 4-{6-[4-(2-Methoxy-5-methylbenzenesulfanyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-{6-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{6-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide: This compound also features a methoxy-benzenesulfonyl group and has been studied for its anti-inflammatory properties.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine ring and has shown promising antibacterial activity.
Uniqueness
4-{6-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine is unique due to its combination of a morpholine ring, a pyrimidine ring, and a piperazine ring with a methoxy-methylbenzenesulfonyl group. This structural complexity provides a versatile platform for chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
4-[6-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-16-4-5-18(29-3)19(14-16)31(27,28)26-8-6-24(7-9-26)20-15-21(23-17(2)22-20)25-10-12-30-13-11-25/h4-5,14-15H,6-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRVSVLCJVTFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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